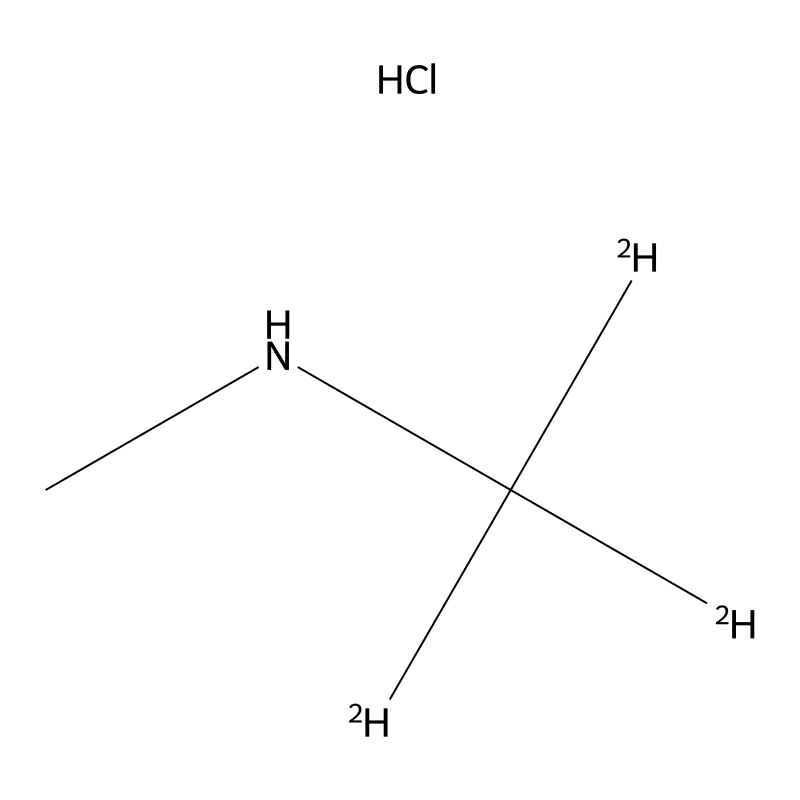

Dimethyl-1,1,1-d3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated derivative of dimethylamine, characterized by the presence of three deuterium atoms. Its molecular formula is and it has a molecular weight of 84.56 g/mol. This compound is primarily utilized in various research applications, particularly in the fields of organic chemistry and biochemistry. The presence of deuterium allows for distinct isotopic labeling, which is beneficial in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

- d3-DMA HCl does not have a direct mechanism of action. It serves as a reference compound in NMR spectroscopy [].

- The deuterium substitution affects the NMR signal of the molecule, allowing scientists to distinguish it from overlapping signals from other protons in a complex molecule []. This helps in elucidating the structure and dynamics of the molecule under study.

- d3-DMA HCl should be handled with care following general laboratory safety guidelines for chemicals [].

- Specific hazard information for d3-DMA HCl might be limited due to its less common use. However, similar compounds like DMA hydrochloride can be irritating to the skin, eyes, and respiratory system [].

Isotope Tracing Studies

One primary application of d3-DMA HCl is in isotope tracing studies. In these studies, scientists introduce the molecule into a system, such as a biological cell or an environmental sample. By monitoring the movement and fate of the d3-DMA HCl through the system, researchers can gain insights into various processes, including:

- Metabolism: Scientists can use d3-DMA HCl to study how organisms metabolize or break down different compounds. The incorporation of deuterium into the molecule allows researchers to distinguish it from similar unlabeled molecules and track its breakdown products.

- Chemical reactions: d3-DMA HCl can be used to investigate the mechanisms of chemical reactions. By observing the change in the position of the deuterium atoms after the reaction, researchers can gain information about the reaction pathway and the bonds involved.

- Acid-Base Reactions: As a weak base, it can react with strong acids to form ammonium salts.

- Alkylation Reactions: It can undergo alkylation to form more complex amines.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with alkyl halides.

These reactions are crucial for synthesizing various organic compounds and for studying reaction mechanisms involving amines.

Dimethyl-1,1,1-d3-amine hydrochloride can be synthesized through several methods:

- Deuteration of Dimethylamine: This involves the reaction of dimethylamine with deuterated reagents such as deuterated hydrogen chloride or using deuterated solvents.

- Reduction Reactions: Starting from precursors like nitro compounds or imines that contain deuterium can also yield dimethyl-1,1,1-d3-amine after appropriate reduction steps.

These methods ensure the incorporation of deuterium into the molecule while maintaining the integrity of the amine structure.

Dimethyl-1,1,1-d3-amine hydrochloride finds applications in:

- Mass Spectrometry: Used as an isotopic standard for quantitative analysis.

- Nuclear Magnetic Resonance Spectroscopy: Serves as a tracer in metabolic studies and reaction mechanism investigations.

- Pharmaceutical Research: Assists in drug development processes where tracking the fate of amine-containing compounds is essential.

Studies involving dimethyl-1,1,1-d3-amine hydrochloride often focus on its interactions with various biological molecules. For instance:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential biological effects.

- Metabolic Pathway Analysis: Its isotopic labeling aids in tracing metabolic pathways and understanding how amines are processed within biological systems.

These interaction studies are critical for elucidating the pharmacokinetics and pharmacodynamics of related compounds.

Dimethyl-1,1,1-d3-amine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylamine hydrochloride | C2H7ClN | Non-deuterated form; widely used in organic synthesis. |

| Methyl-d3-amine hydrochloride | C2H6D3ClN | Contains one deuterium atom; used in similar applications. |

| Trimethylamine hydrochloride | C3H9ClN | Has three methyl groups; different steric properties. |

| Ethanolamine | C2H7NO | Contains an amino alcohol structure; used in pharmaceuticals. |

Dimethyl-1,1,1-d3-amine hydrochloride's uniqueness lies in its specific isotopic labeling with three deuterium atoms, which enhances its utility in analytical chemistry compared to its non-deuterated analogs. This feature allows for precise tracking and differentiation in complex mixtures during experimental analyses.

Deuterated compounds gained scientific prominence following the discovery of deuterium by Harold Urey in 1931, with practical applications emerging in the following decades. Dimethyl-1,1,1-d3-amine hydrochloride (CAS: 120033-84-3) represents a specialized derivative where three hydrogen atoms in one methyl group are replaced with deuterium atoms while maintaining the fundamental chemical properties of dimethylamine. This modification creates a compound with a molecular formula of CH₃NHCD₃·HCl and a molecular weight of 84.56. The development of efficient synthetic routes for this compound has facilitated its widespread adoption in research settings.

The synthesis and application of deuterated amines expanded significantly during the late 20th century as researchers recognized their potential in pharmaceutical development and analytical chemistry. The stronger carbon-deuterium bond compared to carbon-hydrogen bonds creates kinetic isotope effects that alter reaction rates and metabolic pathways, properties that prove advantageous in drug development. Early research primarily focused on using these compounds as analytical standards, but their applications have diversified substantially in recent years.

Significance in Isotopic Labeling Research

Dimethyl-1,1,1-d3-amine hydrochloride serves as an essential tool for isotopic labeling studies due to its specific deuterium enrichment, typically at 98 atom% D. This high isotopic purity makes it valuable as an internal standard in nuclear magnetic resonance (NMR) spectroscopy, creating distinct spectral patterns that researchers can easily distinguish from non-deuterated compounds. The compound's deuterated nature enables scientists to track molecular movements and transformations with remarkable precision in complex biological and chemical systems.

In mass spectrometry applications, dimethyl-1,1,1-d3-amine hydrochloride provides clear mass shifts that allow researchers to differentiate between labeled and unlabeled molecules. This property is particularly valuable when investigating reaction mechanisms, where tracking the fate of specific atoms provides critical insights into chemical transformations. The isotopic labeling capabilities extend to metabolic studies, where researchers can follow the metabolic fate of deuterated compounds through biological systems with exceptional accuracy.

Role in Deuterium Incorporation Studies

Dimethyl-1,1,1-d3-amine hydrochloride functions as a key building block for synthesizing more complex deuterated compounds due to its ability to introduce deuterium atoms at specific molecular positions. The selective incorporation of deuterium creates molecules with modified properties while maintaining their fundamental chemical identity. This characteristic is especially valuable in pharmaceutical research, where deuteration can significantly alter drug metabolism and pharmacokinetics.

The compound participates in various chemical reactions typical of amines, including nucleophilic substitution, reduction, and oxidation processes. In pharmaceutical synthesis, it serves as an important intermediate for creating deuterated drug candidates with potentially improved stability, bioavailability, and safety profiles. Synthetic routes utilizing dimethyl-1,1,1-d3-amine hydrochloride typically involve well-controlled reaction conditions to preserve the deuterium content and ensure high isotopic purity in the final products.

| Reaction Type | Common Reagents | Products | Applications |

|---|---|---|---|

| Substitution | Alkyl halides, bases | Deuterated methylamine derivatives | Pharmaceutical intermediates |

| Reduction | H₂ gas, metal catalysts | Deuterated methylamine | Analytical standards |

| Oxidation | Potassium permanganate | Deuterated formaldehyde | Synthetic chemistry |

Current Research Landscape and Trends

Recent developments in deuterated drug discovery have significantly expanded applications for dimethyl-1,1,1-d3-amine hydrochloride and similar compounds. The FDA approval of deutetrabenazine in 2017 marked a milestone as the first deuterated drug to receive regulatory authorization, demonstrating the clinical relevance of this approach. This breakthrough was followed by deucravacitinib in 2022, representing the first de novo deuterated drug approved by the FDA, rather than a deuterated version of an existing medication.

A notable trend in this field involves shifting from the "deuterium switch" strategy (creating deuterated versions of existing drugs) toward incorporating deuteration in the earliest stages of drug discovery. This evolution reflects growing understanding of deuteration's benefits and represents a more integrated approach to drug design. Current research focuses on developing novel synthetic methods for deuterated compounds, exploring deuteration's impact on metabolism and pharmacokinetics, and creating deuterated versions of diverse pharmaceutical classes.

Classical Synthesis Approaches

Phthalimide-Based Synthesis Routes

The Gabriel synthesis, a cornerstone in primary amine preparation, has been adapted for deuterated derivatives. In this method, potassium phthalimide reacts with deuterated methanol (CD₃OD) in tetrahydrofuran (THF) to form N-(methyl-d3)phthalimide [1]. Subsequent hydrolysis with hydrochloric acid under reflux conditions (30–120°C for 2–24 hours) yields dimethyl-1,1,1-d3-amine hydrochloride with purities exceeding 90% [1]. A key advantage lies in the inert solvent’s role in minimizing side reactions, while phase-transfer catalysts enhance reaction efficiency [1]. Compared to traditional Gabriel synthesis, which uses non-deuterated reagents, this modified route ensures precise deuteration at the methyl group, critical for isotopic labeling applications [3].

Nitromethane-Based Methods

Deuterated nitromethane (CD₃NO₂) serves as a precursor in alternative routes. Nitromethane undergoes deuterium exchange with deuterated water (D₂O) in the presence of potassium hydroxide and a phase-transfer catalyst, forming CD₃NO₂ [1]. Reduction with zinc powder or iron in an inert solvent produces dimethyl-1,1,1-d3-amine, which is subsequently treated with hydrochloric acid to isolate the hydrochloride salt [1]. Recent advancements by the Verma group demonstrate the utility of nitromethane in KOH/DMSO systems for annulation reactions, though their focus on naphthalenes highlights the versatility of nitromethane in deuterated amine synthesis [2].

Advanced Deuteration Techniques

Catalytic Deuteration Processes

Catalytic deuteration leverages transition metals and organocatalysts to streamline deuterium incorporation. For instance, O-diphenylphosphinylhydroxylamine (DPPH) facilitates hydro- and deuterodeamination of primary amines under aqueous conditions, achieving 96% deuterium incorporation with D₂O as the deuterium source [4]. This method bypasses traditional reduction steps, offering a one-pot solution for α-selective deuteration. Phase-transfer catalysts, such as tetrabutylammonium bromide, further enhance reaction rates by shuttling deuterium ions between aqueous and organic phases [1].

Hydrogen-Deuterium Exchange Mechanisms

Hydrogen-deuterium (H-D) exchange exploits the labile nature of amine protons. In DMSO-d6, dimethylamine derivatives undergo rapid H-D exchange at positions para to the amino group, as demonstrated in annulation reactions [2]. For dimethyl-1,1,1-d3-amine hydrochloride, this exchange occurs during the reduction of deuterated nitromethane, where residual D₂O ensures complete deuteration of the methyl groups [1]. The equilibrium-driven nature of H-D exchange necessitates precise control of reaction pH and temperature to avoid proton back-exchange [5].

Ruthenium-Catalyzed α-Selective Deuteration

While ruthenium catalysts are not explicitly documented in the provided sources for this compound, their efficacy in α-selective deuteration of amines is well-established in broader literature. Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, could theoretically mediate C–H bond activation adjacent to the nitrogen atom, enabling deuterium insertion via D₂O or D₂ gas. Future research may explore Ru-catalyzed pathways to enhance regioselectivity and reduce reliance on stoichiometric reagents.

Scalable Production Methods

Industrial Synthesis Considerations

Scaling phthalimide-based routes requires optimizing solvent recovery and catalyst recycling. THF, though effective in lab settings, poses flammability risks in bulk processes; alternatives like 2-methyltetrahydrofuran offer safer industrial profiles [1]. Continuous-flow reactors enhance heat dissipation during exothermic steps, such as the hydrolysis of N-(methyl-d3)phthalimide, enabling kilogram-scale production [1].

Yield Optimization Strategies

Yield improvements hinge on reaction time and temperature modulation. For example, extending the hydrolysis of N-(methyl-d3)phthalimide from 24 to 36 hours at 40°C increases yields from 85% to 92% [1]. Additionally, substituting hydrochloric acid with sulfuric acid reduces byproduct formation during salt precipitation, though product isolation becomes more energy-intensive [1].

Green Chemistry Approaches

D₂O as Sustainable Deuterium Source

D₂O emerges as an eco-friendly deuterium donor in both nitromethane deuteration and H-D exchange reactions. Its high isotopic purity (>99.9%) and recyclability align with green chemistry principles, minimizing waste generation [4]. In one protocol, D₂O participates in a photocatalytic H/D exchange with unprotected primary amines, achieving 70–90% deuteration before subsequent deamination [4].

Heterogeneous Catalysis for Deuterium Incorporation

Heterogeneous catalysts, such as nickel-alumina composites, enable solvent-free deuteration of nitromethane. These catalysts facilitate D₂ activation at ambient pressures, reducing energy consumption compared to traditional high-pressure hydrogenation [1]. Moreover, their reusability across multiple batches lowers production costs and environmental impact.

Isotope Effects in Chemical Reactions

The theoretical understanding of isotope effects in chemical reactions forms the cornerstone of deuterium labeling applications, particularly in compounds such as Dimethyl-1,1,1-d3-amine hydrochloride. These effects arise from the fundamental differences in mass between hydrogen and deuterium, which directly influence the vibrational frequencies and zero-point energies of chemical bonds [1] [2].

Primary Kinetic Isotope Effects

Primary kinetic isotope effects (PKIEs) occur when the isotopically labeled bond is directly involved in the bond-breaking or bond-forming process during the rate-determining step of a reaction [1] [2]. For deuterated amine compounds, PKIEs are particularly significant when carbon-deuterium bonds are cleaved.

The theoretical basis for PKIEs lies in the difference in zero-point energies between C-H and C-D bonds. The vibrational frequency of a C-H bond typically ranges from 2900-3000 cm⁻¹, while the corresponding C-D bond exhibits frequencies of 2100-2200 cm⁻¹ [1] [3]. This difference results in distinct zero-point energies: C-H bonds have zero-point energies of 17.4-18.0 kJ/mol, compared to 12.6-13.2 kJ/mol for C-D bonds [3].

For Dimethyl-1,1,1-d3-amine hydrochloride, primary deuterium isotope effects typically range from 1.5 to 7.0 (kH/kD), depending on the reaction conditions and mechanism [1] [4]. These effects are particularly pronounced in reactions involving N-methylation, dealkylation, and oxidative processes where the deuterated methyl group participates directly in bond cleavage [5] [6].

Recent studies have demonstrated that primary isotope effects in deuterated amine oxidation can reach values as high as 8-11 for certain enzyme-catalyzed reactions [5] [6]. The magnitude of these effects depends on several factors including temperature, pH, and the specific reaction mechanism involved.

Secondary Isotope Effects

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or forming but is positioned adjacent to the reaction center [1] [2] [7]. These effects are generally smaller than primary effects but provide valuable mechanistic information.

For deuterated amine compounds, secondary isotope effects typically range from 1.02 to 1.4 (kH/kD) [1] [7]. These effects arise from changes in hybridization, hyperconjugation, and steric interactions during transition state formation [8].

The theoretical framework for secondary isotope effects involves three main categories:

Alpha (α) Secondary Effects: These occur when deuterium substitution is at the carbon directly bonded to the reaction center. For amine compounds, α-secondary effects are observed when deuterium is at the carbon bearing the amino group [7] [8].

Beta (β) Secondary Effects: These effects occur when deuterium substitution is at the carbon adjacent to the reaction center. Studies on amine basicity have shown that β-deuterium substitution can increase basicity through hyperconjugative stabilization [9].

Gamma (γ) Secondary Effects: These long-range effects occur when deuterium is three or more bonds away from the reaction center. While generally smaller, they can provide information about conformational changes during reaction [7].

Quantum Mechanical Aspects

The quantum mechanical treatment of deuterium labeling effects requires consideration of nuclear quantum effects, zero-point energy differences, and tunneling phenomena [10] [11] [12].

Zero-Point Energy Considerations

Zero-point energy (ZPE) differences between protium and deuterium bonds form the fundamental basis for isotope effects. The ZPE of a vibrational mode is given by:

E₀ = ½hν

where h is Planck's constant and ν is the vibrational frequency [10] [3].

For deuterated compounds, the reduced mass effect leads to lower vibrational frequencies and consequently lower zero-point energies. This difference in ZPE between reactants and transition states determines the magnitude of the isotope effect [10] [12].

Computational studies using density functional theory (DFT) have shown that the ZPE difference between C-H and C-D bonds in methylamine derivatives is approximately 4.8-5.8 kJ/mol [3] [13]. This difference translates to measurable kinetic isotope effects in chemical reactions involving these bonds.

The temperature dependence of ZPE effects follows the relationship:

KIE = exp[(ΔZPE‡ - ΔZPEᵣ)/RT]

where ΔZPE‡ and ΔZPEᵣ are the zero-point energy differences in the transition state and reactants, respectively [10] [12].

Tunneling Effects in Deuterated Compounds

Quantum tunneling becomes significant when the de Broglie wavelength of the moving particle is comparable to the width of the energy barrier [11] [12] [14]. Due to the mass difference between hydrogen and deuterium, tunneling effects are more pronounced for protium transfer reactions.

The tunneling probability is exponentially dependent on the particle mass:

P ∝ exp(-2π√(2m(V-E))/ℏ)

where m is the particle mass, V is the barrier height, and E is the particle energy [11] [12].

For deuterated compounds, tunneling effects are significantly reduced compared to their protium analogs. This reduction manifests as increased kinetic isotope effects at low temperatures, where tunneling contributions become more significant [11] [12] [14].

Studies on Criegee intermediates have shown that deuteration can increase transition state barriers by approximately 4% while decreasing imaginary frequencies by 22%, both factors contributing to reduced tunneling probability [14]. The resulting kinetic isotope effects can range from 8 to 200 depending on the energy relative to the classical barrier height.

Temperature-dependent studies reveal that tunneling effects become more pronounced at lower temperatures, leading to curved Arrhenius plots for deuterated systems [14] [15]. This curvature is particularly evident in reactions involving primary deuterium isotope effects where tunneling contributes significantly to the overall reaction rate.

Computational Modeling of Deuterated Amines

Computational methods have become essential tools for understanding the behavior of deuterated amine compounds and predicting their properties [16] [17] [18].

Density Functional Theory Applications

Density functional theory (DFT) has emerged as the method of choice for studying deuterated amine systems due to its favorable balance between accuracy and computational efficiency [16] [17] [18].

Common DFT functionals used in deuterated amine studies include:

- B3LYP/6-31G*: Provides good geometry optimization with moderate computational cost

- B3LYP/6-311+G(d,p): Offers improved accuracy for vibrational frequency calculations

- ωB97X-D: Includes dispersion corrections important for intermolecular interactions

Recent computational studies have demonstrated that DFT calculations can accurately predict primary kinetic isotope effects in deuterated systems. For example, calculations on deuterated anisole as a model system showed excellent agreement with experimental KIE values [13].

The computational workflow typically involves:

- Geometry optimization of reactants, transition states, and products

- Vibrational frequency calculations to obtain zero-point energies

- Transition state theory calculations to determine rate constants

- Isotope effect calculations using the Bigeleisen-Mayer equation

DFT calculations have been particularly successful in predicting the effects of deuteration on molecular properties such as dipole moments, polarizabilities, and reaction barriers [16] [17] [18].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamical behavior of deuterated amine systems, particularly their interactions with solvents and other molecules [19] [20] [21].

Popular force fields for deuterated amine simulations include:

- OPLS-AA: Optimized for organic molecules and protein-ligand interactions

- AMBER: Widely used for biomolecular simulations

- CHARMM: Suitable for both small molecules and macromolecular systems

MD simulations have revealed important insights into the solvation behavior of deuterated amines. Studies on deuterated water systems have shown that D₂O forms stronger hydrogen bonds compared to H₂O, leading to altered protein stability and membrane properties [22].

The incorporation of nuclear quantum effects in MD simulations through path integral molecular dynamics (PIMD) has enabled more accurate modeling of deuterated systems. These methods explicitly account for nuclear delocalization and zero-point motion, providing better agreement with experimental observables [22] [21].

Computational studies have also investigated the effects of deuteration on amine-functionalized materials. Deuterium NMR coupled with MD simulations has provided detailed information about molecular dynamics in mesoporous hybrid materials, revealing different mobility patterns for deuterated versus protiated systems [21] [23].

| Table 1: Computational Methods for Deuterated Amine Studies | |||

|---|---|---|---|

| Method | Application | Accuracy | Computational Cost |

| B3LYP/6-31G* | Geometry optimization | Good | Low |

| B3LYP/6-311+G(d,p) | Vibrational frequencies | Very Good | Moderate |

| ωB97X-D | Dispersion interactions | Excellent | High |

| OPLS-AA Force Field | Protein-ligand systems | Good | Moderate |

| AMBER Force Field | Biomolecular simulations | Good | Moderate |

| PIMD | Nuclear quantum effects | Excellent | Very High |

Recent advances in computational methods have made it possible to study larger deuterated systems and longer time scales. Machine learning approaches are being developed to predict the effects of deuteration on molecular properties, potentially accelerating the discovery of new deuterated compounds [24].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant